Val-Gly-NH2 HCl
Overview
Description
Val-Gly-NH2 HCl, also known as H-Val-Gly-NH2 hydrochloride, is a small peptide with the empirical formula C7H16ClN3O2 and a molecular weight of 209.67 . It is primarily used in peptide synthesis .
Synthesis Analysis
The enzymatic synthesis of Val-Gly from valine methylester and glycine using L-amino acid esterase (LAE) has been reported . Microorganisms exhibiting LAE activity were screened from the soil for this purpose .Molecular Structure Analysis
The SMILES string for Val-Gly-NH2 HCl is Cl.CC©C@HC(=O)NCC(N)=O . The InChI key is SMACEPBFMAVOOZ-RGMNGODLSA-N .Physical And Chemical Properties Analysis
Val-Gly-NH2 HCl is a solid substance . Its molecular formula is C7H16ClN3O2, and it has a molecular weight of 209.67 .Scientific Research Applications
Hydrophobic Side Chain Proximity in Polytetrapeptide of Tropoelastin
The peptide sequence containing Val-Gly-NH2 plays a critical role in the structural properties of tropoelastin, a precursor of elastin. Studies have shown an increase in hydrophobic side chain proximity within the polypeptide sequence on increasing the temperature. This finding directly demonstrates the "hydrophobic effect" responsible for temperature transitions in aqueous systems, a key aspect of elastin's functionality (Urry et al., 1977).
Synthesis and Physicochemical Properties in Prodrug Development
Val-Gly-NH2 has been utilized in the development of prodrugs, like diester prodrugs of ganciclovir. This research focused on improving the bioavailability and therapeutic activity of these prodrugs. The findings revealed enhanced aqueous stability and improved antiviral potency without increasing cytotoxicity, demonstrating the utility of Val-Gly-NH2 in pharmaceutical development (Patel et al., 2005).
Dendrimer Drug Delivery for Brain Injury
In the context of treating brain injury, Val-Gly-NH2 related compounds have been explored as part of dendrimer-drug combination therapy. This approach showed promise in reducing adverse side effects and enhancing neuroprotection in a large animal model. The research signifies the potential of using such peptide sequences in targeted drug delivery systems (Mishra et al., 2014).
Secondary Structure Identification in Synthetic Polypentapeptide
The Val-Gly-NH2 sequence is also important in identifying secondary structures in synthetic polypeptides. Proton and carbon magnetic resonance studies have utilized this sequence to delineate peptide NH chemical shifts, contributing to the understanding of peptide conformation and function (Urry et al., 1975).
ACE Inhibitory Peptides from Cuttlefish Muscle Protein
Research has identified Val-Gly-NH2 containing peptides as potent angiotensin I-converting enzyme (ACE) inhibitors. These peptides, derived from cuttlefish muscle protein, have shown significant antihypertensive effects in animal models, highlighting their potential in treating hypertension and related diseases (Balti et al., 2015).
Interaction with Metal Ions
The Val-Gly-NH2 sequence has also been studied in the context of its interaction with metal ions, as seen in research on chelate complexes involving amino acids and cis-Pt(NH3)2Cl2. These studies provide insights into the structural and chemical properties of such complexes, which have implications in fields like bioinorganic chemistry and pharmacology (Iakovidis et al., 1989).
Safety and Hazards
Val-Gly-NH2 HCl is classified under GHS07, with a signal word of "Warning" . It has hazard statement H319, which indicates that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMACEPBFMAVOOZ-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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